Dinitrophenyl polyethylene glycol four acid is a chemical compound that combines a dinitrophenyl group with a polyethylene glycol chain and a terminal carboxylic acid functional group. This compound is recognized for its enhanced water solubility compared to other dinitrophenyl derivatives, making it an effective amine-reactive building block in various scientific applications. It is particularly useful in the development of probes that can be recognized by anti-dinitrophenyl antibodies and has applications in drug development, particularly in targeted therapies and bioconjugation processes.
Dinitrophenyl polyethylene glycol four acid is classified as a PEGylated compound, which refers to compounds that have polyethylene glycol chains attached to them. This classification is significant because PEGylation can improve the pharmacokinetic and pharmacodynamic properties of drugs, enhancing their solubility and stability while reducing immunogenicity. The compound's structure includes:
The synthesis of dinitrophenyl polyethylene glycol four acid involves several key steps:
The entire synthesis process requires careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular structure of dinitrophenyl polyethylene glycol four acid can be represented as follows:
Dinitrophenyl polyethylene glycol four acid primarily undergoes substitution reactions, particularly with primary amines. The key aspects include:
The major outcome of these reactions is the formation of stable conjugates that can be utilized in various biochemical applications.
The mechanism of action for dinitrophenyl polyethylene glycol four acid involves its ability to form stable amide bonds through its carboxylic acid group. The process can be outlined as follows:
This mechanism enables the compound's application in developing targeted therapies and diagnostic tools.
Dinitrophenyl polyethylene glycol four acid has a wide range of applications across various fields:
The versatility and enhanced properties of dinitrophenyl polyethylene glycol four acid make it a valuable tool in scientific research and development.
DNP-PEG4-acid (CAS 858126-76-8) is a heterobifunctional compound with the systematic name 2,5,8,11-Tetraoxatetradecan-14-oic acid, 13-[(2,4-dinitrophenyl)amino]. Its molecular formula is C17H25N3O10 and molecular weight is 431.39 g/mol [6] [7]. Structurally, it comprises three key components:
The compound exhibits enhanced water solubility compared to non-PEGylated DNP derivatives due to the hydrophilic PEG spacer, which significantly reduces aggregation tendencies. Its reactivity profile allows the carboxylic acid to form stable amide bonds with primary amines (-NH2) via carbodiimide-mediated coupling (e.g., EDC or DCC) [1] [2]. The structural configuration balances molecular recognition (DNP), solubility (PEG), and conjugatability (acid), making it ideal for probe development.
Table 1: Key Structural and Physicochemical Properties of DNP-PEG4-Acid
Property | Specification |
---|---|
Molecular Formula | C17H25N3O10 |
CAS Number | 858126-76-8 |
Molecular Weight | 431.39 g/mol |
Reactive Group | Terminal Carboxylic Acid (-COOH) |
PEG Units | 4 ethylene glycol repeats |
Solubility | Highly water-soluble |
Key Functional Group | Dinitrophenyl (DNP) hapten |
Dinitrophenyl (DNP) derivatives originated as immunological tools in the mid-20th century. The DNP group functions as a high-affinity hapten—a small molecule that elicits antibody production when conjugated to larger carriers. Early research leveraged DNP's properties:
By the 1990s, DNP derivatives were established in immunoassays, including ELISA alternatives. The Baccard-Longère et al. (1994) study demonstrated DNP-antibody couples for detecting human papillomavirus (HPV) in amplified DNA, showcasing DNP's role in diagnostic solid-phase detection systems [1]. However, early DNP derivatives like DNP-X acid suffered from poor water solubility, limiting bioconjugation efficiency. This limitation drove the development of PEGylated variants.
The integration of PEG spacers began in the early 2000s to address solubility issues. DNP-PEG4-acid emerged as a superior alternative, combining the DNP group's antibody recognition with PEG's hydrophilicity. This innovation expanded applications from basic immunology to advanced bioconjugation platforms, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) [1] [6].
Table 2: Evolution of DNP Derivatives in Research Applications
Time Period | Key Developments | Limitations Addressed |
---|---|---|
1970s-1990s | Non-PEGylated DNP (e.g., DNP-X acid); Immunoassays | N/A (Initial platforms) |
1990s-2000s | DNP-antibody couples for diagnostics | Detection sensitivity |
Early 2000s | First-generation PEG-DNP conjugates | Moderate solubility improvement |
Post-2010 | DNP-PEG4-acid with defined PEG4 spacer | Optimal solubility and spacing |
Polyethylene glycol (PEG) spacers serve as molecular tethers that overcome critical limitations in bioconjugate chemistry. In DNP-PEG4-acid, the tetraethylene glycol spacer (PEG4) provides three essential functions:
Solubilization: The hydrophilic ethylene oxide units dramatically enhance aqueous solubility. Compared to non-PEGylated DNP derivatives, DNP-PEG4-acid exhibits >10-fold higher solubility in physiological buffers, preventing aggregation and ensuring homogeneous reaction conditions [1] [3]. This property is crucial for conjugating hydrophobic molecules.
Steric Optimization: The 16-atom PEG4 spacer (approximately 15.2 Å) positions the DNP hapten at an optimal distance from conjugated biomolecules. This minimizes steric hindrance, ensuring unimpaired molecular recognition by anti-DNP antibodies. Studies show PEG4 maintains binding affinity comparable to native hapten-antibody interactions [1] [5].
Flexibility: The ether linkages in PEG confer significant conformational flexibility. This dynamic mobility allows the terminal DNP group to orient effectively for binding interactions, increasing the efficiency of immunocomplex formation [3] [5].
PEG spacers also reduce non-specific binding and immunogenicity. When conjugated to proteins, PEG creates a hydration sphere that masks the protein surface, decreasing recognition by the immune system and prolonging circulatory half-life [5] [8]. In drug delivery systems, PEGylation improves pharmacokinetics by reducing renal clearance and RES uptake.
Table 3: Impact of PEG Spacer Length on Bioconjugate Performance
Spacer Type | Length (Atoms) | Solubility Enhancement | Steric Effects | Typical Applications |
---|---|---|---|---|
No PEG | 0 | Low | Significant hindrance | Small molecule probes |
PEG2 | 8-10 | Moderate | Partial hindrance | Peptide conjugation |
PEG4 | 16 | High | Minimal hindrance | Antibody probes, PROTACs |
PEG8+ | >24 | Very high | Potential over-extension | Nanoparticle functionalization |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7